TAK-960 is classified as a small molecule kinase inhibitor, specifically targeting PLK1. Its chemical structure is characterized by the formula CHFNO·HCl, with a molecular weight of approximately 598.06 g/mol. The compound has been cataloged under the CAS number 2108449-45-0 and has shown selectivity for PLK1 over other kinases .
The synthesis of TAK-960 involves several steps that utilize advanced organic chemistry techniques. The compound was developed through structure-activity relationship studies that focused on optimizing its binding affinity to the ATP-binding pocket of PLK1. The synthetic route includes the formation of key intermediates followed by coupling reactions to construct the final product. Detailed methodologies can be found in specific studies that describe the chemical transformations leading to TAK-960, including purification processes such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
The molecular structure of TAK-960 features a complex arrangement that includes a pyrimidinyl diazepine core, with multiple substituents that enhance its potency and selectivity. The three-dimensional conformation allows for effective interaction with the ATP-binding site of PLK1, which is essential for its inhibitory action. Structural data can be represented as follows:
TAK-960 primarily functions as an inhibitor through competitive binding to the ATP-binding site of PLK1. The compound's efficacy has been evaluated through various biochemical assays, including fluorescence resonance energy transfer (FRET) assays that quantify kinase activity in the presence of TAK-960. In vitro studies have shown that TAK-960 effectively inhibits PLK1 with an IC value around 1.5 nmol/L, demonstrating its high potency against this target .
The mechanism by which TAK-960 exerts its effects involves the disruption of normal mitotic processes in cancer cells. By inhibiting PLK1, TAK-960 leads to cell cycle arrest at the G2/M phase, causing an accumulation of cells that cannot proceed with division. This results in increased apoptosis and reduced tumor growth. In vivo studies have confirmed that TAK-960 administration leads to significant tumor regression in xenograft models, highlighting its potential therapeutic benefits against various malignancies .
TAK-960 exhibits several notable physical and chemical properties:
These properties are critical for both laboratory handling and potential pharmaceutical formulation .
TAK-960 has been primarily investigated for its potential use in cancer therapy due to its ability to selectively inhibit PLK1. It has shown promise in preclinical trials against various cancer types, including colorectal cancer and leukemia models resistant to standard treatments like adriamycin and paclitaxel. Its oral bioavailability makes it an attractive candidate for further clinical development aimed at treating advanced cancers where traditional therapies have failed .
Polo-like kinase 1 (PLK1) is a conserved serine/threonine kinase serving as a master regulator of mitotic progression. It coordinates multiple stages of cell division, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis [2] [3]. During DNA damage response, PLK1 is inactivated by ATM/Chk2 pathways and targeted for proteasomal degradation by APC/Ccdh1, enforcing G2/M checkpoint arrest to maintain genomic stability [2]. PLK1 also exhibits reciprocal regulation with p53: PLK1 phosphorylates MDM2 to accelerate p53 degradation, while p53 represses PLK1 transcription through p21-mediated pathways [2] [3]. This intricate regulation positions PLK1 as a critical gatekeeper of cell cycle fidelity.
PLK1 is overexpressed in numerous malignancies, including non-small cell lung cancer (NSCLC), prostate cancer, melanoma, and notably colorectal cancer (CRC), where it correlates with advanced disease and poor prognosis [1] [3]. In CRC, PLK1 overexpression occurs in approximately 80% of tumors and is associated with high mitotic activity and genomic instability [3]. This oncogenic driver role stems from PLK1’s ability to override cell cycle checkpoints, particularly in p53-mutant backgrounds (found in 40–50% of CRC cases), enabling uncontrolled proliferation despite DNA damage [2] [3]. The dependency of cancer cells on PLK1 for mitotic progression establishes it as a compelling therapeutic target.
PLK1’s minimal activity in non-dividing cells and cancer-specific overexpression provide a favorable therapeutic window [1] [6]. Early PLK1 inhibitors (e.g., BI 2536, volasertib) validated PLK1 targeting but faced challenges including toxicity and variable patient responses [4]. A key challenge is identifying predictive biomarkers, as PLK1 expression alone does not consistently predict sensitivity [3]. Additionally, compensatory mechanisms from other polo-like kinases (PLK2/3) and dynamic cell cycle effects necessitate precise therapeutic scheduling [6]. Despite these hurdles, PLK1 remains attractive for molecularly targeted therapies, leading to the development of next-generation inhibitors like TAK-960.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7